Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Unambiguous Quantification of N-Methyl Mepivacaine
N-Methyl Mepivacaine-d6 is differentiated from the unlabeled analyte, N-Methyl Mepivacaine, by a quantifiable mass shift of +6 Da, due to the incorporation of six deuterium atoms . This mass difference is the fundamental requirement for its function as an internal standard in mass spectrometry, allowing the detector to distinguish the labeled standard from the endogenous analyte based on their distinct mass-to-charge (m/z) ratios. In contrast, an unlabeled standard would be isobaric and thus indistinguishable, while a -d3 analog like Mepivacaine-d3 has a +3 Da shift and is a different molecule .
| Evidence Dimension | Molecular Weight Difference vs. Analyte (N-Methyl Mepivacaine) |
|---|---|
| Target Compound Data | +6 Da (C16H19D6IN2O, MW: 394.32) |
| Comparator Or Baseline | Unlabeled N-Methyl Mepivacaine: 0 Da difference; Mepivacaine-d3: +3 Da difference from mepivacaine |
| Quantified Difference | +6 Da vs. 0 Da (unlabeled) |
| Conditions | High-resolution or tandem mass spectrometry (LC-MS/MS) analysis |
Why This Matters
The +6 Da mass shift is sufficient to prevent isotopic cross-talk between the analyte and internal standard channels, which is essential for maintaining a linear calibration curve and achieving low limits of quantification (LLOQ).
